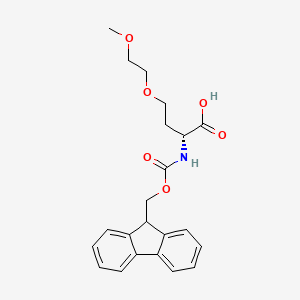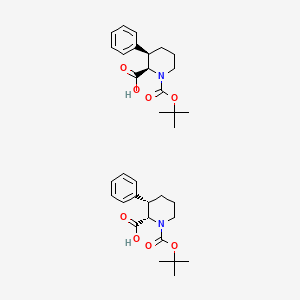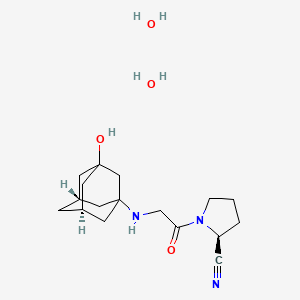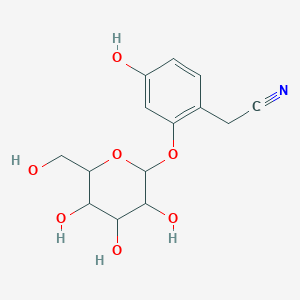![molecular formula C30H45NO15 B12296035 4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid is a complex organic molecule with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple hydroxyl groups and aromatic rings, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the condensation of butan-2-ylamino with hydroxyphenyl groups, followed by the addition of ethylbenzene-1,2-diol. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology
In biology, this compound is studied for its potential biological activities. It has been shown to interact with various enzymes and receptors, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and aromatic rings allow it to form hydrogen bonds and hydrophobic interactions with these targets, leading to various biological effects. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxylated aromatic compounds and their derivatives. Examples include:
- 4-hydroxyphenylbutan-2-ylamine
- Ethylbenzene-1,2-diol
- Tetrahydroxyhexanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C30H45NO15 |
|---|---|
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;(2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t;3-,4-,5-,6+,7+,8-,9-,10-,12+/m.1/s1 |
Clave InChI |
XSGHHWMGNIMZCA-BMZDTWPKSA-N |
SMILES isomérico |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@H]([C@H](C(=O)O)O)O)O)O)O)O |
SMILES canónico |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12296010.png)
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)
![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)

![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/structure/B12296036.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)

